molecular formula C11H16N2O3S B5717248 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5717248
M. Wt: 256.32 g/mol
InChI Key: QOTJQIKJFSDMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug, but later it was found to have neuroprotective properties. Dimebon has been shown to have potential therapeutic effects in several neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of Dimebon is not fully understood. However, it has been suggested that Dimebon may act by enhancing mitochondrial function and reducing oxidative stress. Dimebon has also been shown to modulate several neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
Dimebon has been shown to have several biochemical and physiological effects. In preclinical studies, Dimebon has been shown to enhance mitochondrial function, reduce oxidative stress, and modulate several neurotransmitter systems. In clinical trials, Dimebon has been shown to improve cognitive function in patients with Alzheimer's disease and Huntington's disease, and improve motor function in patients with Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Dimebon in lab experiments is its ability to enhance mitochondrial function and reduce oxidative stress. This makes it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in neurological disorders. However, one of the limitations of using Dimebon in lab experiments is its potential toxicity at high doses. Therefore, it is important to use appropriate doses of Dimebon in lab experiments.

Future Directions

There are several future directions for research on Dimebon. One direction is to further investigate the mechanism of action of Dimebon, particularly its ability to enhance mitochondrial function and reduce oxidative stress. Another direction is to study the potential therapeutic applications of Dimebon in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. In addition, there is a need for further clinical trials to determine the optimal dosing and duration of treatment with Dimebon in patients with neurological disorders.

Synthesis Methods

The synthesis of Dimebon involves the reaction of 2,5-dimethylphenylamine with methylsulfonyl chloride, followed by the reaction with glycine. The resulting compound is then purified to obtain Dimebon. The synthesis of Dimebon is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Dimebon has been extensively studied for its potential therapeutic applications in several neurological disorders. In preclinical studies, Dimebon has been shown to have neuroprotective properties, which may be due to its ability to enhance mitochondrial function and reduce oxidative stress. In clinical trials, Dimebon has been shown to improve cognitive function in patients with Alzheimer's disease and Huntington's disease. In addition, Dimebon has been shown to improve motor function in patients with Parkinson's disease.

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-8-4-5-9(2)10(6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTJQIKJFSDMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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